molecular formula C21H27N3S B11667992 4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine

4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine

Cat. No.: B11667992
M. Wt: 353.5 g/mol
InChI Key: BJXHKJWEHKPVJK-UHFFFAOYSA-N
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Description

N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 4-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is unique due to its combination of the piperazine ring with both 2,4-dimethylphenyl and 4-methylsulfanylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C21H27N3S/c1-17-4-7-20(18(2)14-17)16-23-10-12-24(13-11-23)22-15-19-5-8-21(25-3)9-6-19/h4-9,14-15H,10-13,16H2,1-3H3

InChI Key

BJXHKJWEHKPVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)SC)C

Origin of Product

United States

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